(1-(Methylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone, also known as JNJ-42226314, is a synthetic organic compound that acts as a reversible, selective, and potent inhibitor of monoacylglycerol lipase (MAGL). [] It has been investigated for its potential therapeutic applications in various central nervous system disorders. []
(1-(Methylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a competitive inhibitor of monoacylglycerol lipase (MAGL). [] This means it competes with the natural substrate, 2-arachidonoylglycerol (2-AG), for binding to the active site of the MAGL enzyme. [] By inhibiting MAGL, this compound prevents the degradation of 2-AG, leading to an elevation of 2-AG levels in the brain. [] 2-AG is an endocannabinoid that activates cannabinoid receptors (CB1 and CB2), which are involved in regulating various physiological processes including mood, appetite, pain, and inflammation. [] Therefore, by increasing 2-AG levels, (1-(methylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone indirectly activates cannabinoid receptors, potentially leading to therapeutic effects. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2